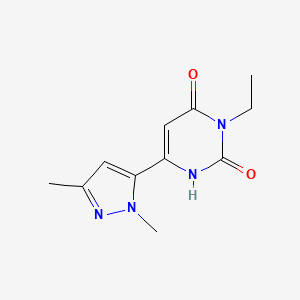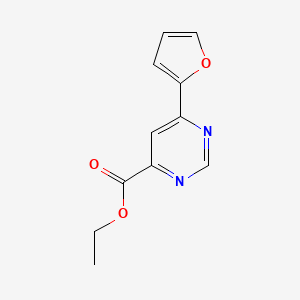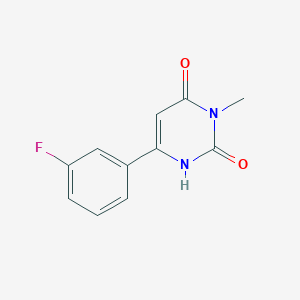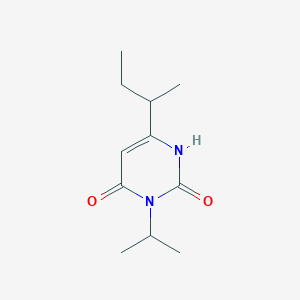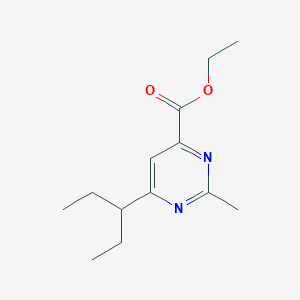![molecular formula C9H7ClFN3O B1491610 [1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249188-60-0](/img/structure/B1491610.png)
[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Übersicht
Beschreibung
The compound “[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a complex organic molecule that contains a 1,2,3-triazole ring, a common heterocyclic aromatic ring system. The triazole ring is attached to a methanol group and a 4-chloro-2-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the methanol group, and the 4-chloro-2-fluorophenyl group. The presence of these functional groups would influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its stability, while the 4-chloro-2-fluorophenyl group could influence its reactivity .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
The indole derivatives, which share a similar structural motif to our compound of interest, have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . By extension, our compound could be synthesized into derivatives that might interact with viral proteins or enzymes, potentially inhibiting viral replication.
Antifungal Activities
Pyrazole derivatives synthesized through 1,3-dipolar cycloaddition reactions, which can be structurally related to our compound, have demonstrated notable antifungal activities . This suggests that [1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol could be a precursor in synthesizing new antifungal agents, particularly against pathogens like Corynespora cassiicola.
Anti-inflammatory Properties
Indole derivatives, which are structurally akin to our compound, have been found to possess anti-inflammatory properties . This indicates potential for [1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol to be used in the development of new anti-inflammatory drugs, possibly by modulating inflammatory pathways or cytokine production.
Anticancer Research
Compounds with an indole base have been associated with anticancer activities . The structural features of our compound could be exploited to design derivatives that target specific cancer cell lines or mechanisms, such as inhibiting tumor growth or inducing apoptosis in cancerous cells.
Antioxidant Potential
The indole scaffold is known for its antioxidant effects, which could be attributed to its ability to scavenge free radicals . Derivatives of [1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol might be explored for their antioxidant capacity, which is beneficial in preventing oxidative stress-related diseases.
Antimicrobial Efficacy
Similar to other indole derivatives, our compound could be modified to enhance its antimicrobial efficacy against a variety of bacterial strains . Research could focus on optimizing the compound’s structure to increase its potency and spectrum of action against harmful microbes.
Antitubercular Activity
Given the biological activity of indole derivatives against tuberculosis-causing bacteria, there’s a possibility that [1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol could serve as a scaffold for developing new antitubercular agents .
Antidiabetic Applications
Indole-based compounds have shown promise in antidiabetic research, suggesting that derivatives of our compound could be investigated for their potential to regulate blood glucose levels or enhance insulin sensitivity .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(4-chloro-2-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOBBOXHKKTCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



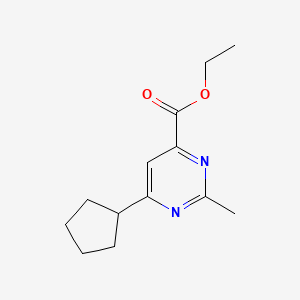


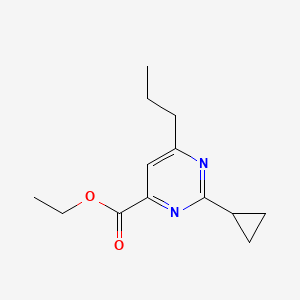
![6-[(4-Bromophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491534.png)
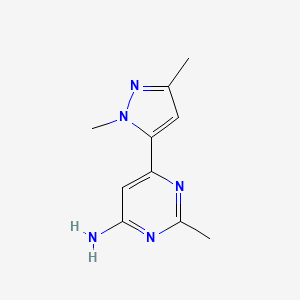
![3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491536.png)
